N-(2-ethoxyphenyl)-4-[4-[(2-ethoxyphenyl)carbamoyl]phenoxy]benzamide
Overview
Description
Scientific Research Applications
Liquid Crystalline Compounds Synthesis
4,4'-Oxybis[N-(2-ethoxyphenyl)benzamide] serves as a precursor in synthesizing liquid crystalline compounds. Liu Xiu-ying and Wang Yu-yang (2010) explored its use in the synthesis of unsaturated liquid crystalline compounds, which demonstrated smectic phase and high liquid temperature range, highlighting its potential in material science applications (Liu Xiu-ying & Wang Yu-yang, 2010).
Coordination Polymers for Sensing Applications
This chemical has been instrumental in the development of coordination polymers that are useful in sensing volatile organic compounds and metal ions. Lakshmanan et al. (2021) detailed the synthesis of coordination polymers that showed porosities and selectivity in sensing applications, indicating its utility in environmental monitoring and material sciences (Lakshmanan et al., 2021).
Synthesis of α-Ketoamide Derivatives
El‐Faham et al. (2013) employed 4,4'-oxybis[N-(2-ethoxyphenyl)benzamide] in synthesizing a series of α-ketoamide derivatives, showcasing its importance in medicinal chemistry and pharmaceutical research (El‐Faham et al., 2013).
Development of High-Performance Polyamides
The compound has been used in the synthesis of co-polyamides, which are significant in the creation of high-performance materials. Li Yu-qi (2006) demonstrated its role in developing polyamides with high inherent viscosity and thermal stability, applicable in advanced material sciences (Li Yu-qi, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[4-[(2-ethoxyphenyl)carbamoyl]phenoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O5/c1-3-35-27-11-7-5-9-25(27)31-29(33)21-13-17-23(18-14-21)37-24-19-15-22(16-20-24)30(34)32-26-10-6-8-12-28(26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRXDZXMEXGPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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